1-[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(5-METHYL-1H-PYRAZOL-1-YL)-1-PROPANONE
Overview
Description
1-[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(5-METHYL-1H-PYRAZOL-1-YL)-1-PROPANONE is a complex organic compound characterized by its unique structure, which includes difluoromethyl and hydroxy groups attached to a pyrazole ring
Preparation Methods
The synthesis of 1-[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(5-METHYL-1H-PYRAZOL-1-YL)-1-PROPANONE involves several steps. One common method includes the reaction of difluoromethyl ketone with a suitable pyrazole derivative under controlled conditions. The reaction typically requires the use of a strong base, such as sodium hydride, and an inert solvent like dimethyl sulfoxide (DMSO). The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. These reactors allow for precise control over temperature, pressure, and reaction time, resulting in a more efficient and scalable process .
Chemical Reactions Analysis
1-[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(5-METHYL-1H-PYRAZOL-1-YL)-1-PROPANONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The difluoromethyl group can undergo nucleophilic substitution reactions with reagents such as sodium azide or potassium cyanide.
These reactions are typically carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.
Scientific Research Applications
1-[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(5-METHYL-1H-PYRAZOL-1-YL)-1-PROPANONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders.
Mechanism of Action
The mechanism of action of 1-[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(5-METHYL-1H-PYRAZOL-1-YL)-1-PROPANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in the inflammatory response, thereby reducing inflammation .
Comparison with Similar Compounds
1-[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(5-METHYL-1H-PYRAZOL-1-YL)-1-PROPANONE can be compared with other similar compounds, such as:
Isoxazole, 3-[[[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]sulfinyl]-4,5-dihydro-5,5-dimethyl-: This compound has a similar pyrazole structure but with different substituents, leading to distinct chemical and biological properties.
N-(5-Methyl-1H-pyrazol-3-yl)acetamide: Another pyrazole derivative with different functional groups, which may result in different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity.
Properties
IUPAC Name |
1-[5-(difluoromethyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]-2-(5-methylpyrazol-1-yl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2N4O2/c1-7-6-12(20,11(13)14)18(16-7)10(19)9(3)17-8(2)4-5-15-17/h4-5,9,11,20H,6H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSWBCTXQPDVAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C(F)F)O)C(=O)C(C)N2C(=CC=N2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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